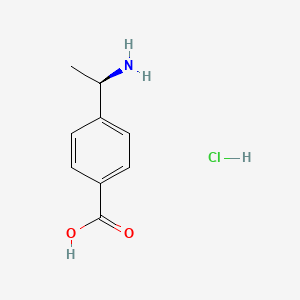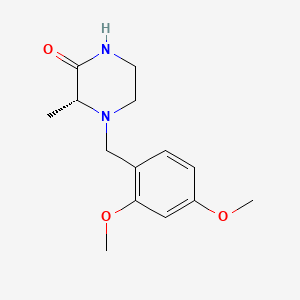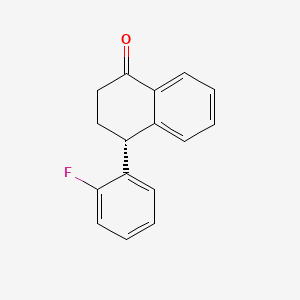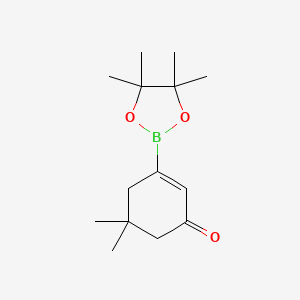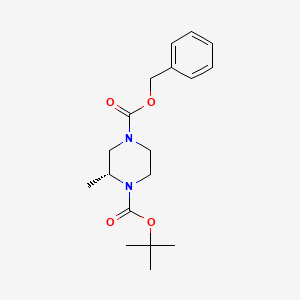
3-Bromo-1H-indole-4-carbonitrile
Vue d'ensemble
Description
3-Bromo-1H-indole-4-carbonitrile is a compound with the molecular formula C9H5BrN2 . It has a molecular weight of 221.06 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrN2/c10-7-5-12-8-3-1-2-6(4-11)9(7)8/h1-3,5,12H . The compound is solid at room temperature .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 221.05 g/mol . The compound has a topological polar surface area of 39.6 Ų .Applications De Recherche Scientifique
3-Br-1H-indole-4-CN has a wide range of applications in scientific research. It has been used as a precursor for the synthesis of various indole derivatives, heterocyclic compounds, and other organic compounds. It has also been used as a reagent for the synthesis of various compounds such as indoles, imidazoles, and pyrroles. Furthermore, 3-Br-1H-indole-4-CN has been used in the synthesis of various drugs and other biologically active compounds.
Mécanisme D'action
Target of Action
3-Bromo-1H-indole-4-carbonitrile is a derivative of indole, a significant heterocyclic system found in various bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Br-1H-indole-4-CN in lab experiments include its versatility, its ability to act as a proton acceptor and a nucleophile, and its ability to act as a catalyst in the formation of various compounds. The main limitation of using 3-Br-1H-indole-4-CN in lab experiments is that the exact mechanism of action is not fully understood.
Orientations Futures
There are several potential future directions for research involving 3-Br-1H-indole-4-CN. These include further research into the biochemical and physiological effects of the compound, further research into the mechanism of action, and further research into the synthesis of various compounds using 3-Br-1H-indole-4-CN as a precursor. Additionally, further research into the potential applications of 3-Br-1H-indole-4-CN in drug discovery and medicinal chemistry is warranted.
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-7-5-12-8-3-1-2-6(4-11)9(7)8/h1-3,5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSJNHMOWYMQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693846 | |
| Record name | 3-Bromo-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186663-64-8 | |
| Record name | 3-Bromo-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

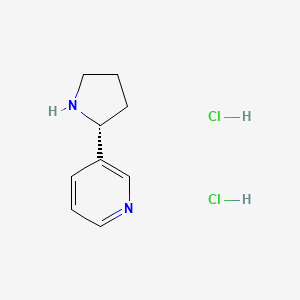

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine](/img/structure/B591911.png)

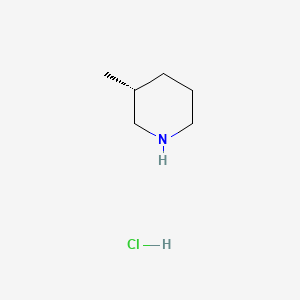
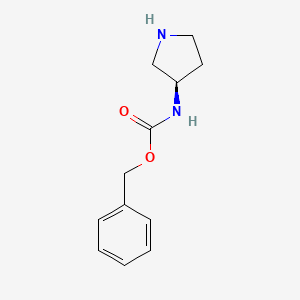
![3-Butenoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester](/img/no-structure.png)
